molecular formula C22H22N2O2S B2486058 3-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide CAS No. 684233-03-2

3-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No. B2486058
CAS RN: 684233-03-2
M. Wt: 378.49
InChI Key: DHAQXUFSSOSGHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthetic pathways for related compounds often involve multi-step reactions, including the preparation of butanamides with specific pharmacophore groups and cyclic reagents to achieve desired structural features. For instance, the synthesis of structurally similar compounds involves using bromine as a cyclic reagent to yield certain propanamides with significant yields, demonstrating the complexity and specificity required in synthesizing such molecules (Liu et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds closely related to "3-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide" has been elucidated through various spectroscopic and computational methods. Studies involving molecular docking and quantum chemical calculations reveal intricate details about molecular geometry, bond lengths, angles, and charge distribution, providing insights into the compound's molecular architecture (A. Viji et al., 2020).

Chemical Reactions and Properties

These compounds undergo specific chemical reactions based on their functional groups, including interactions with nucleophiles and cyclic reagents to form novel structures with potential biological activities. For example, reactions involving different nucleophiles such as hydrazine hydrate and phenyl hydrazine with an oxirane precursor yield derivatives with potential anticancer properties (R. S. Gouhar & Eman M. Raafat, 2015).

Physical Properties Analysis

The physical properties of related compounds, including solubility, melting points, and crystal structure, have been determined through various analytical techniques. Crystallographic studies provide detailed information on the compound's three-dimensional structure, enabling a deeper understanding of its physical characteristics (Liu et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group analysis, are crucial for understanding the compound's behavior in different environments. Studies on similar compounds focus on their binding affinities, receptor interactions, and inhibition potentials, highlighting the importance of the compound's chemical makeup in its biological activities (M. Abbasi et al., 2020).

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

Thiazole derivatives, structurally similar to 3-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide, have been synthesized and assessed for their biological activities. Some compounds exhibited significant antibacterial activity, and others displayed notable anticandidal effects. Moreover, the cytotoxic activity against various human leukemia cell lines and mouse embryonic fibroblast cells was also observed. Additionally, the physicochemical properties of these compounds were explored in silico, providing valuable insights into their potential biological applications (Dawbaa et al., 2021).

Antidepressant Activity

Structural analogs of tetramisole, related to the chemical structure of interest, have shown marked antidepressant activity. These compounds provide a new structural lead for antidepressants, expanding the potential applications of such chemical frameworks in medicinal chemistry (Shukla et al., 1992).

Anticancer Activity

Studies on retinoid derivatives structurally related to 3-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide have indicated apoptotic effects in K562 human chronic myelogenous leukemia cell lines. This suggests the potential of these compounds in treating chronic myelogenous leukemia and their role in inducing apoptosis (Koç et al., 2017).

Antiulcer Activity

Related compounds have shown promising results as antiulcer agents. These studies revealed significant antisecretory activity against histamine-induced gastric acid secretion, highlighting the therapeutic potential of such compounds in treating gastric ulcers and related disorders (Ueda et al., 1991).

Psychotropic, Anti-inflammatory, and Antimicrobial Activities

N-[(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, structurally related to the compound of interest, have demonstrated notable psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. These compounds have shown high sedative action, anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines (Zablotskaya et al., 2013).

Future Directions

The potential applications of this compound would depend on its biological activity. If it exhibits desirable properties, it could be further optimized and developed into a therapeutic agent .

properties

IUPAC Name

3-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c25-21(12-13-26-19-8-2-1-3-9-19)24-22-23-20(15-27-22)18-11-10-16-6-4-5-7-17(16)14-18/h1-3,8-11,14-15H,4-7,12-13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAQXUFSSOSGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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